Product packaging for helospectin(Cat. No.:CAS No. 141443-72-3)

helospectin

Cat. No.: B1177722
CAS No.: 141443-72-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Helospectin is a 38-amino acid peptide originally isolated from the venom of the Gila monster ( Heloderma suspectum ) and is a member of the vasoactive intestinal peptide (VIP)/secretin superfamily. This reagent is provided as a high-purity preparation for use in scientific research. Research studies have demonstrated that this compound acts as a potent vasoactive peptide. It induces concentration-dependent relaxation of cerebral arteries, achieving 50-80% relaxation of pre-contracted vessel tone, and can increase local cerebral blood flow by up to 21% in animal models, suggesting a role in cerebrovascular regulation . Immunochemical studies show this compound-like immunoreactivity is present in perivascular nerve fibers surrounding cerebral arteries, originating from the sphenopalatine ganglion, where it co-localizes with VIP . Beyond the vascular system, this compound exhibits significant endocrine effects. It potently stimulates the secretion of glucagon in vivo, with effects observed rapidly after administration . This action, coupled with its minimal direct effect on insulin secretion, makes it a valuable tool for investigating pancreatic islet cell function and glucose metabolism . The primary research applications for this compound include investigating the physiology and pharmacology of non-adrenergic, non-cholinergic (NANC) neurotransmission, studying the control of cerebral and local blood flow, and exploring the regulation of glucagon secretion and energy metabolism. This product is strictly labeled "For Research Use Only" and is intended for laboratory research purposes solely. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate safety precautions. Please note: The information concerning this compound is based on scientific literature, some of which is dated (e.g., 1990s). While these studies establish core biological activities, researchers are advised to consult the current scientific literature for the latest advancements in the field.

Properties

CAS No.

141443-72-3

Molecular Formula

C11H17NO3

Synonyms

helospectin

Origin of Product

United States

Detailed Research Findings

Biological Activities

This compound I and II have been shown to exhibit vasodilatory and antihypertensive activities, leading to a decrease in blood pressure in in vivo studies. lktlabs.commedchemexpress.commedchemexpress.comtargetmol.com They have been observed to evoke vasodilation in the peripheral microcirculation. lktlabs.commedchemexpress.com Studies comparing the vascular effects of this compound I and II with VIP have indicated a similar profile of action, suggesting they may act on common receptors. nih.gov this compound I and II can relax phenylephrine-contracted rat femoral arteries, although with a lower potency compared to VIP in some studies. medchemexpress.comnih.gov

In addition to its vascular effects, this compound I has been reported to increase plasma glucagon (B607659) levels in animal models. lktlabs.com Helospectins are also known as pancreatic secretagogues. researchgate.net

Furthermore, this compound has demonstrated effects on smooth muscle. It induces a potent relaxation of human bronchi in vitro. nih.govresearchgate.net Studies on guinea pig tracheal smooth muscle have shown that this compound can suppress contractions evoked by electrical field stimulation and, at higher concentrations, those evoked by acetylcholine, indicating both pre- and post-junctional inhibitory effects. karger.com

This compound, along with helodermin (B1591217) and PACAP, has been shown to stimulate cyclic AMP (cAMP) formation in intact bone, isolated osteoblasts, and osteoblastic cell lines. nih.govdovepress.com This suggests a potential role in bone biology through the activation of adenylate cyclase. nih.govnih.gov

Distribution and Localization

Studies using immunochemical and immunohistochemical techniques have investigated the distribution of this compound-like immunoreactivity in various tissues. In the rat brain, this compound-like immunoreactivity has been found in areas such as the cerebral cortex, hypothalamus, and medulla, with immunoreactive neurons located in the suprachiasmatic nucleus, central gray, cerebral cortex, dorsomedial hypothalamic nucleus, and supramammillary nucleus. nih.gov Fibers and terminals have been observed in regions including the bed nucleus of the stria terminalis, medial part of the central nucleus of amygdala, median eminence, lateral parabrachial nucleus, central gray, cerebral cortex, thalamus, and nucleus of the solitary tract. nih.gov The distribution patterns suggest a potential role for this compound-like peptides in the hypothalamo-hypophyseal control of endocrine functions. nih.gov

In the gastrointestinal tract, this compound-immunoreactive nerve fibers have been found in the muscle layers, submucosa, and mucosa of various species, including mouse, rat, hamster, guinea-pig, and human. nih.gov this compound-immunoreactive nerve fibers and cell bodies are present in myenteric and submucous ganglia. nih.gov Double immunostaining has revealed the co-existence of this compound and VIP in the same population of nerve fibers and cell bodies throughout the gut, although this compound immunoreactivity has also been observed in a population of endocrine cells in the intestines, where VIP immunoreactivity was not detected. nih.gov This suggests that this compound-like material in the gut may represent a novel neuropeptide that can co-exist with VIP. nih.gov The distribution in the gut indicates potential involvement in the regulation of gut motor and secretory activities. nih.gov

This compound-like immunoreactivity has also been observed in enterochromaffin-like (ECL) cells of the gastric mucosa, as well as in a hyperplastic-neoplastic lesion of the gastric mucosa. researchgate.net

Receptor Interactions

This compound, as a member of the VIP family, is understood to interact with receptors that also bind VIP and other related peptides. medchemexpress.commedchemexpress.comnih.gov The VIP/PACAP receptor family belongs to group B of G protein-coupled receptors (GPCRs). scirp.org These receptors, including VPAC1 and VPAC2, are widely distributed in the central nervous system and peripheral tissues and mediate the diverse actions of VIP and related peptides. medchemexpress.commedchemexpress.comscirp.orgresearchgate.net The stimulation of adenylate cyclase activity by this compound, helodermin, and PACAP is a key aspect of their pharmacological profile, suggesting interaction with receptors coupled to this signaling pathway. nih.govnih.govdovepress.com

Data Tables

While detailed quantitative data tables with specific EC50 or IC50 values across various studies were not consistently available in a format suitable for direct extraction and presentation as interactive tables, the search results provide qualitative and some quantitative information regarding the activities of this compound. Below is a summary of some reported activities:

ActivityObservationSpecies/SystemReference
VasodilationEvokes significant vasodilation in peripheral microcirculation.Hamster cheek pouch medchemexpress.com
VasodilationRelaxes phenylephrine-contracted femoral arteries (pEC50 of 6.93 for H II).Rat femoral arteries medchemexpress.com
Blood PressureDecreases blood pressure.in vivo (general) lktlabs.commedchemexpress.com
Blood PressureReduces blood pressure (less effective than VIP at low doses).Rats medchemexpress.comnih.gov
Glucagon SecretionIncreases plasma glucagon.Animal models lktlabs.com
Pancreatic SecretionPotent secretagogue.Pancreas mdpi.comresearchgate.net
Airway Smooth MuscleInduces potent relaxation of human bronchi.Human airways (in vitro) nih.govresearchgate.net
Tracheal Smooth MuscleSuppresses contraction (pre- and post-junctional effects).Guinea pig tracheal smooth muscle karger.com
cAMP FormationStimulates cAMP formation.Bone, osteoblasts, cell lines nih.govdovepress.com

Structural Elucidation and Characterization of Helospectin

Primary Amino Acid Sequence Analysis of Helospectin I and II

Two primary forms of this compound have been isolated and sequenced, designated this compound I and this compound II. This compound I is a 38-residue peptide, while this compound II is a slightly shorter 37-residue peptide. Analysis has revealed that the amino acid sequence of this compound II is identical to that of this compound I, with the exception that it lacks the final C-terminal serine residue present in this compound I.

The detailed primary structures of these two peptides were determined through techniques such as automated Edman degradation and electrospray mass spectrometry analysis of the complete peptides and their tryptic fragments. nih.gov

PeptideSequenceLength
This compound IHis-Ser-Asp-Ala-Thr-Phe-Thr-Ala-Glu-Tyr-Ser-Lys-Leu-Leu-Ala-Lys-Leu-Ala-Leu-Gln-Lys-Tyr-Leu-Glu-Ser-Ile-Leu-Gly-Ser-Ser-Thr-Ser-Pro-Arg-Pro-Pro-Ser-Ser38 Amino Acids
This compound IIHis-Ser-Asp-Ala-Thr-Phe-Thr-Ala-Glu-Tyr-Ser-Lys-Leu-Leu-Ala-Lys-Leu-Ala-Leu-Gln-Lys-Tyr-Leu-Glu-Ser-Ile-Leu-Gly-Ser-Ser-Thr-Ser-Pro-Arg-Pro-Pro-Ser37 Amino Acids

Post-Translational Modifications of this compound Peptides

Research into the various forms of this compound purified from lizard venom has shown that these peptides undergo post-translational modifications (PTMs), which contribute to their molecular diversity.

Studies have confirmed that both this compound I and this compound II are subject to O-glycosylation. nih.gov This modification involves the attachment of a sugar moiety to the hydroxyl group of a serine or threonine residue. In the case of this compound, a specific O-glycosylation site has been identified.

Glycosylation Site: The modification occurs on the serine residue at position 32 (Ser32) of the peptide backbone. nih.gov

Glycan Motif: The attached sugar structure is an N-acetylhexosamine-hexose motif. nih.gov

The identification of this specific PTM was achieved by analyzing the peptides with mass spectrometry and observing the effects of O-glycosidase, an enzyme that cleaves O-linked glycans. nih.gov

In addition to glycosylation, there is evidence suggesting the possibility of other post-translational modifications. During the purification of this compound from the venom of Heloderma horridum, two additional forms were isolated that could not be fully characterized. nih.gov Researchers have hypothesized that these forms might represent the O-glycosylated peptides further modified by the addition of a phosphate (B84403) or a sulfate (B86663) group. nih.gov

The differentiation between sulfation and phosphorylation is analytically challenging, as both modifications are isobaric, meaning they impart a similar mass change (approximately 80 Da) to the peptide. nih.govresearchgate.net This often requires specialized mass spectrometry techniques to distinguish between a sulfated and a phosphorylated state. nih.gov The tentative identification of these forms in this compound suggests a potential for additional regulatory complexity, although conclusive characterization has not been reported. nih.gov

Conformational Studies and Secondary Structure Analysis

While specific conformational studies detailing the three-dimensional structure of this compound are not extensively detailed in the available research, its secondary structure can be inferred from its high homology with related peptides, such as Vasoactive Intestinal Peptide (VIP). Techniques like circular dichroism (CD) spectroscopy are commonly used to determine the secondary structure of peptides and proteins. springernature.comcornell.edu CD analysis allows for the estimation of the percentage of α-helix, β-sheet, and random coil structures within a peptide. springernature.com

For the highly homologous VIP, analysis has shown that it adopts a helical conformation, specifically featuring an α-helix. Given the significant sequence identity, it is predicted that this compound also possesses a predominantly α-helical secondary structure, which is a characteristic feature of many members of the glucagon (B607659) superfamily. This conformation is crucial for its interaction with specific G protein-coupled receptors.

Comparative Structural Homology with Vasoactive Intestinal Peptide (VIP) and Glucagon Superfamily Members

This compound is a member of the glucagon/secretin superfamily of peptides. nih.gov This family includes a variety of structurally related peptides with diverse physiological roles, such as Glucagon, Vasoactive Intestinal Peptide (VIP), Secretin, Peptide Histidine Isoleucine (PHI), and Helodermin (B1591217). nih.govnih.govnih.gov

The structural similarity is most evident in the amino acid sequence. A comparison of the first 28 amino acids of this compound I with VIP reveals that 15 of the positions contain identical amino acids. This shared sequence is believed to be responsible for the common mechanism of action, likely involving binding to the same class of receptors. nih.gov

Comparative Sequence Alignment
PeptidePosition 1-10Position 11-20Position 21-28C-Terminal Extension
This compound I H-S-D-A-T-F-T-A-E-YS-K-L-L-A-K-L-A-L-QK-Y-L-E-S-I-L-GS-S-T-S-P-R-P-P-S-S
VIP H-S-D-A-V-F-T-D-N-YT-R-L-R-K-Q-M-A-V-KK-Y-L-N-S-I-L-N(Amidated)
Glucagon H-S-Q-G-T-F-T-S-D-YS-K-Y-L-D-S-R-R-A-QD-F-V-Q-W-L-M-N-T

Biosynthesis and Evolutionary Trajectories of Helospectin

Genetic Basis and Gene Duplication Events within Venom Glands

The venom proteins in helodermatid lizards are the result of complex evolutionary processes involving gene duplication and diversification. oup.comresearchgate.net Helospectins, as members of the VIP/glucagon (B607659) family, likely originated from an ancestral multidomain, multiproduct gene within this family. oup.comoup.com This ancestral gene is thought to have undergone mutations leading to a monodomain, monoproduct encoding for peptides like exendins, followed by duplication and diversification into variant classes. oup.comoup.com While the search results discuss gene duplication in the context of other venom components like helokinestatins (derived from a natriuretic peptide gene) and helofensins (derived from a beta-defensin gene), the specific genetic basis and duplication events leading directly to the helospectin variants (this compound I and II) are linked to the evolution of the VIP/glucagon family within these venom glands. oup.comresearchgate.net Functionally important toxin types are reinforced through adaptive evolution involving explosive duplication and diversification, creating venom gland-specific multigene families. oup.comoup.com

Mechanisms of Peptide Processing and Maturation

Venom peptides, including helospectins, are produced through a process of gene expression and subsequent posttranslational modification. The genes encoding these peptides are transcribed into mRNA, which is then translated into precursor proteins. These precursor proteins undergo enzymatic cleavage by prohormone convertases and other processing enzymes to yield the mature, bioactive peptides. oup.comscirp.org For peptides like those in the VIP/glucagon family, the precursor protein contains sequences for multiple bioactive peptides, which are liberated through tissue-specific processing. oup.comscirp.org While the specific processing steps for this compound are not detailed in the provided search results, the general mechanism for related peptides in the same family involves cleavage at specific amino acid sites, often marked by pairs of basic amino acids. oup.com Amidation is another common posttranslational modification for some peptides in this family, although this compound I and II are described as nonamidated. nih.govresearchgate.net

Table 1: Helodermatid Venom Protein/Peptide Families

Protein/Peptide FamilyHomology/Uniqueness
CRISPHomologous to snake and other venoms oup.comoup.com
KallikreinHomologous to snake and other venoms oup.comoup.com
Type III Phospholipase A2Shared with varanid lizard venoms oup.comoup.com
ExendinCurrently known only from Heloderma venoms oup.comoup.com
Lethal ToxinCurrently known only from Heloderma venoms oup.comoup.com
VIP/Glucagon Family (includes this compound)Related to mammalian hormones/neuropeptides oup.com

Molecular and Cellular Mechanisms of Action of Helospectin

Receptor Binding Profiles and Affinity to Vasoactive Intestinal Peptide (VIP) Receptors (VPAC1, VPAC2) and Secretin-Type Receptors

Helospectin exhibits affinity for both VIP receptors (VPAC1 and VPAC2) and secretin receptors. nih.gov Studies have characterized the interaction of this compound I and II with these receptors, often in comparison to VIP and secretin. In guinea pig pancreatic acini, this compound I and this compound II demonstrated a relatively high affinity for both VIP and secretin receptors. nih.gov Their potency in inhibiting 125I-labeled VIP binding and 125I-labeled secretin binding was comparable to that of helodermin (B1591217). nih.gov Specifically, this compound I and II were found to be approximately three times less potent than VIP in inhibiting 125I-VIP binding in pancreatic plasma membranes from calves. physiology.orgcapes.gov.br

In human SUP-T1 lymphoblasts, a new type of functional VIP receptor was characterized which showed a higher affinity for helodermin than for VIP or PHI. This compound also bound to this receptor, with a potency greater than VIP and PHI, but less than helodermin. nih.gov This suggests that this compound can interact with specific VIP receptor subtypes or variants with distinct binding characteristics.

The binding affinities of this compound and related peptides to VIP and secretin receptors can be summarized in a table based on available research findings:

PeptideAffinity to VIP Receptors (e.g., VPAC1/VPAC2)Affinity to Secretin ReceptorsReference
This compound IRelatively High nih.gov, ~3x less potent than VIP physiology.orgcapes.gov.brRelatively High nih.gov nih.govphysiology.orgcapes.gov.br
This compound IIRelatively High nih.gov, ~3x less potent than VIP physiology.orgcapes.gov.brRelatively High nih.gov nih.govphysiology.orgcapes.gov.br
VIPHigh nih.govnih.govLower nih.gov nih.govnih.gov
SecretinLower nih.govfrontiersin.orgHigh nih.gov nih.govfrontiersin.org
HeloderminRelatively High nih.govfrontiersin.orgRelatively High nih.gov nih.govfrontiersin.org

This table illustrates that this compound, like helodermin, shows a less selective binding profile compared to VIP or secretin, interacting with both VIP and secretin receptor types with notable affinity. nih.gov

Intracellular Signaling Cascades Activated by this compound

Upon binding to its target receptors, this compound triggers intracellular signaling cascades, primarily involving the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP) levels. nih.govnih.gov

Adenylate Cyclase Activation and Cyclic AMP (cAMP) Formation

A key mechanism of action for this compound is the potent stimulation of cyclic AMP formation. nih.govnih.gov This effect has been observed in various cell types, including intact bone, isolated osteoblasts, and osteoblastic cell lines. nih.gov In these systems, this compound I stimulated cAMP accumulation in a manner comparable to other peptides of the VIP family, such as helodermin and PACAP. nih.gov In guinea pig pancreatic acini, this compound I and II caused a significant increase in cAMP levels. nih.gov The ability of this compound to increase cAMP correlates with its ability to inhibit the binding of 125I-VIP or 125I-secretin, suggesting that these actions are mediated through the occupation of VIP or secretin receptors. nih.gov The activation of adenylate cyclase by peptides like this compound, which bind to Class B GPCRs, is typically mediated by the activation of Gs alpha subunits of heterotrimeric G proteins. wikipedia.orgwikipedia.orgqiagen.commcw.edu This G-alpha-GTP complex then binds to and activates adenylyl cyclase, catalyzing the conversion of ATP to cAMP. wikipedia.orgmcw.edu

Protein Kinase A (PKA) Activation and Downstream Effects

The increase in intracellular cAMP levels following this compound-mediated adenylate cyclase activation leads to the activation of Protein Kinase A (PKA). wikipedia.orgqiagen.commcw.edu PKA is a cAMP-dependent serine-threonine kinase that exists as an inactive tetrameric holoenzyme. qiagen.comfrontiersin.orgwikipedia.org Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released and become active. mcw.eduwikipedia.org Activated PKA then phosphorylates various intracellular proteins, initiating a cascade of downstream effects. wikipedia.orgqiagen.comfrontiersin.org While direct studies detailing the specific downstream protein targets of PKA activated by this compound are limited in the provided search results, the general mechanism of VIP and related peptides suggests that activated PKA can phosphorylate transcriptional factors like CREB (cAMP response element-binding protein), influencing gene expression. wikipedia.org PKA signaling is known to regulate diverse cellular processes, including metabolism, growth, development, and synaptic plasticity. qiagen.comfrontiersin.orgwikipedia.orgnih.gov

Influence on Gene Expression Pathways

Activation of the cAMP/PKA pathway by peptides like VIP can influence gene expression. wikipedia.orgfrontiersin.org PKA-mediated phosphorylation of transcription factors such as CREB can lead to the regulation of genes containing cAMP response elements (CRE) in their promoters. wikipedia.orgfrontiersin.org While specific gene expression pathways directly influenced by this compound are not extensively detailed in the provided results, by analogy with VIP and other related peptides that signal through similar pathways, it is plausible that this compound could impact the expression of genes involved in various cellular functions. wikipedia.org For instance, VIP has been shown to regulate the expression of genes like mPer1 and mPer2, which are involved in circadian rhythm, via the cAMP/PKA/CREB pathway. wikipedia.org Research has also explored the influence of PACAP (another VIP-related peptide) and this compound-like peptides on gene expression, including studies related to follistatin gene expression. hku.hkresearchgate.net

Pharmacological and Biological Activities of Helospectin in Preclinical Models

In Vitro Cellular Bioactivity Assessments

Helospectin I has been identified as a stimulator of cyclic adenosine monophosphate (cAMP) formation in various bone cell types. nih.gov In studies using neonatal mouse calvarial bones, this compound I induced a time- and dose-dependent increase in cAMP accumulation. nih.gov This effect was also observed in enzymatically isolated mouse calvarial bone cells. nih.gov

The peptide's activity extends to several osteoblastic cell lines. This compound I stimulated cAMP accumulation in the cloned mouse calvarial osteoblastic cell line MC3T3-E1, as well as in rat (UMR 106-01) and human (Saos-2) osteoblastic osteosarcoma cell lines. nih.gov The response in these cells indicates that osteoblasts are responsive to peptides of the vasoactive intestinal polypeptide (VIP) family, to which this compound belongs. nih.gov Furthermore, the effect of helodermin (B1591217), a related peptide, was synergistically enhanced by forskolin, suggesting a potential for amplified signaling pathways. nih.gov

Table 1: Effect of this compound I on Cyclic AMP (cAMP) Levels in Bone Cells

Cell Type Model System Observed Effect on cAMP
Calvarial Bone Cells Neonatal Mouse Stimulation of cAMP formation nih.gov
Isolated Bone Cells Neonatal Mouse Stimulation of cAMP accumulation nih.gov
MC3T3-E1 Mouse Osteoblastic Cell Line Stimulation of cAMP accumulation nih.gov
UMR 106-01 Rat Osteosarcoma Cell Line Stimulation of cAMP accumulation nih.gov

In preclinical murine models, this compound I has demonstrated a marked effect on pancreatic hormone secretion. nih.govnih.gov The peptide potently stimulates the secretion of glucagon (B607659). nih.govnih.gov Intravenous administration in mice led to a rapid increase in plasma glucagon levels, with the effect being observable as early as two minutes post-injection and sustained for at least six minutes. nih.govnih.gov

In contrast to its pronounced effect on glucagon, this compound I does not appear to have a direct action on insulin secretion. nih.govnih.gov While a slight increase in plasma insulin was noted after six minutes, the peptide did not affect glucose- or carbachol-stimulated insulin secretion. nih.govnih.gov However, it did markedly potentiate carbachol-induced glucagon secretion, indicating a synergistic interaction with cholinergic pathways in regulating glucagon release. nih.govnih.gov

This compound peptides exhibit significant vasoactive properties in isolated vascular tissues. nih.govnih.gov In studies using isolated rat femoral arteries pre-contracted with phenylephrine, both this compound I and this compound II induced relaxation. nih.gov While they achieved a similar extent of relaxation as VIP, their potency was lower. nih.gov

Further research on feline middle cerebral arteries demonstrated that this compound I and this compound II produced concentration-dependent relaxations, amounting to 50% to 80% of the pre-contraction induced by the thromboxane A2 analog U46619. nih.gov In this specific vascular bed, the maximum effects and potency of the helospectins were similar to that of VIP. nih.gov These findings suggest that this compound peptides are potent vasodilators, likely acting on a common receptor with VIP. nih.govnih.gov

Table 2: Vasoactive Effects of this compound in Isolated Arterial Preparations

Tissue Preparation Animal Model Pre-contraction Agent Observed Effect of this compound I & II Potency Compared to VIP
Femoral Artery Rat Phenylephrine Relaxation nih.gov Lower nih.gov

In Vivo Animal Model Studies

In vivo studies in rodent models confirm the vasoactive properties of helospectins observed in isolated tissues. When administered to rats, both this compound I and this compound II caused a dose-dependent reduction in systemic blood pressure. nih.gov At higher doses (above 1 nmol/kg), the hypotensive effect of the helospectins was comparable in magnitude to that of VIP and helodermin. nih.gov However, the duration of the effect differed; the half-life of the hypotensive response induced by the helospectins was shorter than that observed with VIP. nih.gov This indicates that while helospectins are effective in lowering blood pressure, their hemodynamic modulation may be of a more transient nature compared to other related peptides. nih.gov

The primary endocrine system perturbation observed in murine models following this compound administration involves the pancreas. nih.govnih.gov As demonstrated in vivo, intravenous injection of this compound I potently and rapidly increases plasma glucagon levels in mice. nih.govnih.gov This selective stimulation of glucagon secretion, without a direct corresponding effect on insulin release, highlights a specific modulatory role of this compound on pancreatic alpha-cell function. nih.govnih.gov This pattern of activity is consistent with other peptides in the secretin/glucagon/VIP superfamily. nih.govnih.gov

Table 3: Summary of In Vivo Endocrine Effects of this compound I in Murine Models

Hormone Effect Onset of Action
Glucagon Potent increase in plasma levels nih.govnih.gov Rapid (observed at 2 minutes) nih.govnih.gov
Insulin No direct stimulation nih.govnih.gov Not applicable

Role in Bone Metabolism Regulation

This compound, a peptide belonging to the vasoactive intestinal polypeptide (VIP) family, has demonstrated significant effects on bone metabolism in various preclinical models. Its primary mechanism of action in bone tissue appears to be mediated through the stimulation of cyclic adenosine monophosphate (cAMP) formation, a key second messenger involved in numerous cellular processes, including bone cell function nih.gov.

In studies utilizing neonatal mouse calvarial bones, this compound-I has been shown to induce a time- and dose-dependent increase in cAMP accumulation nih.gov. This effect is not limited to intact bone tissue, as this compound-I also stimulates cAMP formation in isolated osteoblasts and various osteoblastic cell lines nih.gov. Specifically, at a concentration of 1 µmol/liter, this compound-I significantly stimulated cAMP accumulation in enzymatically isolated mouse calvarial bone cells nih.gov. This response was observed in both early-stage osteoblasts with low alkaline phosphatase activity and more mature osteoblasts with high alkaline phosphatase activity, indicating that this compound can influence osteoblasts at different stages of differentiation nih.gov.

The stimulatory effect of this compound on cAMP production has been observed in several osteoblastic cell lines, including the mouse calvarial osteoblastic cell line MC3T3-E1, as well as rat (UMR 106-01) and human (Saos-2) osteoblastic osteosarcoma cell lines nih.gov. However, it is noteworthy that this effect was not observed in the rat osteosarcoma cell line ROS 17/2.8, suggesting potential differences in receptor expression or signaling pathways among different osteoblastic cell types nih.gov.

Interestingly, while the stimulation of cAMP in osteoblasts is often associated with bone formation, some evidence from in vitro organ cultures of fetal rat calvaria suggests a more complex role for this compound. In this specific model, helodermin, a closely related peptide, was found to strongly inhibit bone matrix apposition and enhance parathyroid hormone (PTH)-induced bone resorption. Given the structural and functional similarities between helodermin and this compound, these findings suggest that this compound-like peptides might, under certain conditions, enhance the direct effects of PTH on bone resorption.

The following table summarizes the observed effects of this compound on bone cells in preclinical models:

Model System Cell Type/Tissue Observed Effect Primary Mechanism
Neonatal mouse calvarial bonesIntact boneStimulation of cAMP formationAdenylate cyclase activation
Enzymatically isolated mouse calvarial bone cellsOsteoblasts (early and late stage)Stimulation of cAMP accumulationAdenylate cyclase activation
MC3T3-E1 (mouse osteoblastic cell line)OsteoblastsStimulation of cAMP accumulationAdenylate cyclase activation
UMR 106-01 (rat osteoblastic osteosarcoma cell line)OsteoblastsStimulation of cAMP accumulationAdenylate cyclase activation
Saos-2 (human osteoblastic osteosarcoma cell line)OsteoblastsStimulation of cAMP accumulationAdenylate cyclase activation

Comparative Biological Activity with VIP Family Peptides and Other Glucagon Superfamily Members

This compound is structurally and functionally related to other peptides within the VIP family and the broader glucagon superfamily. Its biological activities, particularly in bone metabolism, are best understood in comparison to these related peptides.

VIP Family Peptides:

This compound, along with helodermin and pituitary adenylate cyclase-activating polypeptide (PACAP), shares significant sequence homology with VIP nih.gov. In preclinical studies on bone, the stimulatory effect of helodermin on cAMP formation in neonatal mouse calvarial bones was comparable to that of VIP in terms of both potency and the magnitude of the response nih.gov. This suggests that this compound and other VIP-like peptides can mimic the actions of VIP on bone cells.

These peptides exert their effects by binding to specific receptors. The VIP family of receptors includes VPAC1 and VPAC2 receptors, which bind both VIP and PACAP with high affinity, and the PAC1 receptor, which shows a much higher affinity for PACAP than for VIP mdpi.com. This compound and helodermin have been shown to be selective for the human VPAC2 receptor subtype nih.gov. This receptor selectivity is a key determinant of their biological actions and distinguishes them from other family members. For instance, differences in the amino acid sequence, particularly in the N-terminal and C-terminal regions, can influence the binding affinity and selectivity for VPAC1 versus VPAC2 receptors nih.gov.

Glucagon Superfamily Members:

The glucagon superfamily includes other important hormones that regulate metabolism, such as glucagon and glucagon-like peptide-1 (GLP-1). While direct comparative studies of this compound with glucagon and GLP-1 on bone metabolism are limited, the known effects of these peptides provide a basis for comparison.

GLP-1, for example, has been shown to have a positive impact on bone metabolism. GLP-1 receptor agonists can promote bone formation and inhibit bone resorption nih.govfrontiersin.org. They may enhance bone mineral density and improve bone quality nih.gov. The mechanisms underlying these effects include the stimulation of osteoblast differentiation and function nih.govfrontiersin.orgresearchgate.net.

The following table provides a comparative overview of the biological activities of this compound and related peptides on bone metabolism:

Peptide Family Primary Receptor(s) Effect on Osteoblasts Effect on Bone Resorption
This compound VIPVPAC2 (selective)Stimulates cAMP formationMay augment PTH-induced resorption (based on helodermin studies)
VIP VIPVPAC1, VPAC2Stimulates cAMP formation-
PACAP VIPPAC1, VPAC1, VPAC2Stimulates cAMP formation-
Glucagon GlucagonGlucagon Receptor--
GLP-1 GlucagonGLP-1 ReceptorPromotes differentiation and functionInhibits

Structure Activity Relationship Sar Studies of Helospectin and Its Analogues

Impact of Amino Acid Substitutions on Receptor Binding and Activation

Amino acid substitutions within a peptide sequence can significantly alter its conformation, stability, and interaction with its target receptor, thereby impacting binding affinity and the efficacy of receptor activation. While detailed, specific data on the impact of individual amino acid substitutions solely on helospectin's receptor binding and activation were not extensively available within the provided sources, general principles from studies on related peptides in the VIP/secretin family, such as VIP and exendins, offer relevant insights.

Studies on related peptides have demonstrated that specific amino acid residues within the peptide sequence are critical for high-affinity binding to their cognate receptors and for triggering the conformational changes necessary for receptor activation. For instance, modifications, including amino acid substitutions, in peptides binding to class B GPCRs (the family to which VIP/PACAP receptors and GLP-1R belong) can influence the interaction of the peptide's N-terminus with the receptor core, a key event in receptor activation. Amino acid changes can affect factors such as charge distribution, hydrophobicity, and the ability to form hydrogen bonds or salt bridges with residues in the receptor binding site, all of which are crucial for stable complex formation and signal transduction. Substitutions can also influence the peptide's secondary structure, such as α-helicity, which is often important for proper presentation of binding epitopes to the receptor.

Although specific quantitative data tables detailing the effects of various substitutions on this compound's binding affinity or downstream signaling were not identified in the provided literature, the established importance of specific residues for receptor interaction in related peptides underscores the likelihood that amino acid substitutions in this compound would similarly impact its biological activity by altering its ability to bind and activate VPAC receptors.

Rational Design of this compound Analogues for Mechanistic Probes

Rational design is a strategy used to create peptide analogues with desired properties based on an understanding of the native peptide's structure-activity relationship. By systematically modifying specific amino acid residues or incorporating non-natural amino acids or chemical linkers, researchers can design analogues with improved potency, selectivity, stability, or novel functional characteristics.

In the context of this compound, rational design of analogues could serve to create valuable mechanistic probes. These probes are modified versions of the peptide used to investigate specific aspects of its biological action, such as receptor binding kinetics, receptor subtype selectivity, signaling pathways activated, or the role of specific structural motifs. For instance, analogues with enhanced selectivity for either VPAC1 or VPAC2 receptors could help dissect the specific contributions of each receptor subtype to this compound's various physiological effects, such as vasodilation or effects on glucagon (B607659) secretion.

Rational design is guided by SAR data, where the impact of previous modifications informs the design of new analogues. This iterative process allows for the fine-tuning of peptide properties. For example, stable, labeled analogues could be designed to track receptor localization or internalization. Analogues with modified degradation sites could be created to study the role of specific peptidases in this compound metabolism. While the provided sources did not detail specific rationally designed this compound analogues used as mechanistic probes, the principles of rational design based on SAR are widely applicable to peptide research and offer a powerful approach to gain deeper insights into this compound's mechanisms of action.

Synthetic Methodologies and Chemical Biology Approaches to Helospectin

Strategies for Peptide Synthesis and Purification

The synthesis of peptides like helospectin, which are typically composed of multiple amino acid residues, is commonly achieved through chemical methods. Solid-phase peptide synthesis (SPPS) is a widely used technique that allows for the stepwise assembly of the peptide chain on an insoluble polymeric support. ejh.itthermofisher.comsigmaaldrich.com This approach simplifies purification steps between coupling reactions, as excess reagents and by-products are removed by washing the solid support. ejh.itsigmaaldrich.com

The general process of SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a resin. ejh.itthermofisher.comsigmaaldrich.com Each cycle typically consists of deprotection of the N-terminus of the resin-bound amino acid or peptide, followed by coupling of the next protected amino acid using activating reagents to form a peptide bond. ejh.itthermofisher.com Side-chain functional groups of the amino acids are also protected throughout the synthesis and are typically removed along with the cleavage of the peptide from the resin in a final deprotection step using strong acid treatment. sigmaaldrich.com

Liquid-phase peptide synthesis (LPPS) is another method, often employed for large-scale synthesis, although it can be more labor-intensive due to the need for purification after each coupling step. ejh.itthermofisher.com Chemo-enzymatic peptide synthesis (CEPS), which combines chemical and enzymatic methods, represents an alternative strategy that is also being explored, particularly with a focus on sustainability. usbio.net

Following synthesis, purification of the crude peptide product is essential to remove impurities such as deletion peptides, truncated sequences, incompletely deprotected peptides, and residual reagents. ejh.itmedchemexpress.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most widely used method for peptide purification. ejh.itmedchemexpress.com RP-HPLC separates peptides based on their hydrophobicity using a stationary phase containing hydrophobic ligands (e.g., C18-modified silica) and a mobile phase that varies in polarity. ejh.itmedchemexpress.com Peptides are typically eluted using a gradient of increasing organic solvent concentration. medchemexpress.com Other purification techniques include solid-phase extraction (SPE), which can be a simpler and more economical alternative for peptide purification using gradient elution. genscript.com Helospectins, including synthetic versions, have been subjected to purification processes, with techniques like reverse-phase HPLC being utilized in their isolation and analysis. genscript.comnih.gov

Development of Chemical Probes and Activity-Based Profiling Tools

Chemical probes are small molecules designed to interact with specific proteins or enzyme classes, enabling the study of their function in complex biological systems. thermofisher.comwikipedia.orgnih.gov Activity-based protein profiling (ABPP) is a powerful chemoproteomic technology that utilizes activity-based probes (ABPs) to profile the functional state of enzymes within a proteome. wikipedia.orgnih.govresearchgate.netgoogle.com

ABPs typically consist of three key components: a reactive group (warhead), a linker, and a reporter tag. wikipedia.orgnih.govresearchgate.net The reactive group is designed to covalently bind to a nucleophilic residue in the active site of a targeted enzyme, often in an irreversible manner. wikipedia.orgnih.govresearchgate.net The linker connects the warhead to the reporter tag and can influence probe selectivity and reactivity. nih.govresearchgate.net The reporter tag provides a handle for detection, visualization, or enrichment of the labeled proteins, such as a fluorophore or an affinity tag like biotin. nih.govresearchgate.netgoogle.com

ABPP allows researchers to assess enzyme activity directly, providing insights that complement traditional methods focused on protein abundance. wikipedia.orggoogle.comuniversiteitleiden.nl It has applications in drug target discovery and the characterization of inhibitor potency and selectivity. wikipedia.orguniversiteitleiden.nl Probes have been developed for various enzyme classes, including serine hydrolases, proteases, glycosidases, and kinases. universiteitleiden.nlrsc.org

While chemical probes and ABPP are valuable tools in chemical biology, the available search results did not yield specific information regarding the development or application of chemical probes designed to target this compound or its specific receptors. Studies on this compound's interactions with its receptors, such as VIP receptors and secretin receptors, have been reported, but the use of activity-based chemical probes for profiling these interactions was not found within the scope of this search. nih.gov

Total Synthesis Approaches for this compound and its Derivatives

Total synthesis is the complete chemical synthesis of a complex molecule from simpler, readily available precursors. It serves as a rigorous test of synthetic strategies and methodologies and provides access to natural products and their analogs for biological evaluation. lktlabs.comstanford.edu

The total synthesis of complex peptides like this compound involves assembling the correct sequence of amino acids with appropriate stereochemistry and functional group protection, followed by deprotection and purification. While solid-phase peptide synthesis is a common method for peptide preparation (as discussed in Section 8.1), total synthesis in a broader chemical sense can involve convergent strategies where smaller peptide fragments are synthesized separately and then coupled together.

Research into the total synthesis of natural products often involves the development of novel reactions and strategies to overcome synthetic challenges posed by the target molecule's structure. Examples from the literature demonstrate the application of various approaches, including C-H functionalization and intramolecular cycloadditions, in the total synthesis of complex molecules. lktlabs.comsigmaaldrich.comstanford.edunih.govyork.ac.uk

However, based on the conducted search, specific detailed reports on the total synthesis of the complete this compound peptide sequence or its complex derivatives from basic chemical building blocks (beyond standard peptide synthesis from protected amino acids) were not identified. While synthetic helospectins are available, suggesting established synthetic routes exist, the detailed total synthesis strategies for these peptides were not found in the provided search results. medchemexpress.comlktlabs.comusbio.netmedchemexpress.com Research on this compound derivatives would likely involve modifications of the peptide sequence or structure, which could be achieved through peptide synthesis techniques and subsequent chemical modifications.

Immunochemical and Tissue Distribution Studies of Helospectin

Helospectin-Like Immunoreactivity in Vertebrate Tissues

This compound-like immunoreactivity has been detected across a range of vertebrate species, indicating a conserved presence of this peptide or closely related variants. Studies have identified this compound immunoreactivity in mammals, including humans, cats, sheep, mice, rats, hamsters, and guinea-pigs, as well as in non-mammalian vertebrates such as the African clawed frog (Xenopus laevis), cod (Gadus morhua), and rainbow trout (Oncorhynchus mykiss). biologists.comnih.govnih.govnih.gov The distribution patterns observed suggest diverse potential functions in different physiological systems.

Neural and Endocrine Cell Populations

This compound-like immunoreactivity is notably present within both neural and endocrine cell populations. In the gastrointestinal tract, immunoreactive nerve fibers and cell bodies have been observed in both myenteric and submucous ganglia across various species, including mouse, rat, hamster, guinea-pig, and man. nih.govnih.gov Neuronal elements containing this compound have also been detected in the human penis nih.gov and in nerve structures within the human corpus cavernosum nih.gov. Beyond the nervous system, this compound immunoreactivity has been found in a population of endocrine cells in the intestines nih.gov. Furthermore, helodermin (B1591217)/helospectin-like immunoreactivity has been reported in enterochromaffin-like (ECL) cells located in the gastric mucosa researchgate.net. This dual presence in neural and endocrine tissues highlights the potential for this compound to act as both a neurotransmitter/neuromodulator and a hormone.

Gastrointestinal System Distribution (Esophagus, Stomach Enterochromaffin-Like Cells)

Detailed investigations have revealed the specific distribution of this compound-like immunoreactivity within the gastrointestinal system. In the lower esophagus of cats, sheep, and humans, immunoreactive nerve fibers are present in the muscle layers, submucosa, and mucosa. nih.gov this compound-immunoreactive nerve fibers and nerve cell bodies are also evident in the myenteric ganglia of the esophagus in these species. nih.gov Throughout the digestive tract of mouse, rat, hamster, guinea-pig, and man, this compound-like immunoreactivity is found in nerve fibers within the muscle layers, submucosa, and mucosa, with immunoreactive nerve fibers and cell bodies present in both myenteric and submucous ganglia. nih.gov As mentioned, helodermin/helospectin-like immunoreactivity has been identified in enterochromaffin-like (ECL) cells of the stomach researchgate.net. This widespread distribution within the enteric nervous system and specific endocrine cell types underscores a significant role for this compound in regulating gastrointestinal functions.

Co-localization with Other Neuropeptides (e.g., VIP, Neuropeptide Y, Substance P)

Co-localization studies have demonstrated that this compound frequently co-exists with other important neuropeptides in various tissues. A prominent finding is the co-localization of this compound and Vasoactive Intestinal Peptide (VIP). This co-existence has been observed in nerve fibers and cell bodies throughout the lower esophagus of cats, sheep, and humans nih.gov, and similarly throughout the gut of mouse, rat, hamster, guinea-pig, and man nih.gov. In the human penis, this compound shows partial co-localization with VIP and Peptide Histidine Methionine (PHM) within nerve fibers nih.gov. Coinciding profiles of nerve structures showing immunoreactivities for VIP and this compound have also been found in the human corpus cavernosum nih.gov.

Co-localization with Neuropeptide Y (NPY) has also been reported. In the esophagus of cats, sheep, and humans, this compound immunoreactivity co-exists with Neuropeptide Y in nerve fibers surrounding vascular and non-vascular smooth muscle. nih.gov In the myenteric plexus of the esophagus, Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) also co-exists with Neuropeptide Y and this compound. mdpi.com

The co-localization with Substance P shows species variation. In the esophagus of cats and sheep, a subpopulation of nerve fibers containing both this compound and VIP also stores Substance P; however, this co-localization was not observed in humans. nih.gov

Furthermore, in the mammalian nasal mucosa, VIP often co-localizes with other neurotransmitters, including this compound, peptide histidine methionine, and nitric oxide. avma.org

These co-localization patterns suggest complex interactions and potential synergistic or modulatory roles for this compound when released alongside these other neuropeptides.

Here is a summary of key tissue distributions and co-localization findings:

Tissue/SpeciesThis compound Immunoreactivity LocationCo-localized Peptides (Examples)Source(s)
Vertebrate Tissues (General)Present- biologists.comnih.govnih.govnih.gov
Human PenisNeuronal elements, nerve fibersVIP (partly), PHM nih.gov
Human Corpus CavernosumNerve structuresVIP, PACAP nih.gov
Esophagus (Cat, Sheep, Human)Nerve fibers (muscle layers, submucosa, mucosa), Myenteric gangliaVIP, Neuropeptide Y, Substance P (Cat, Sheep only) nih.gov
Gastrointestinal Tract (Mouse, Rat, Hamster, Guinea-pig, Human)Nerve fibers (muscle layers, submucosa, mucosa), Myenteric and Submucous ganglia (nerve fibers and cell bodies), Endocrine cells (intestines)VIP nih.gov
Stomach (ECL Cells)Endocrine cells (Enterochromaffin-like cells)- researchgate.net
Mammalian Nasal MucosaNerve fibersVIP, PHM, Nitric Oxide avma.org

Implications for Endogenous Neuropeptide Function

The widespread distribution of this compound-like immunoreactivity in neural and endocrine tissues, particularly within the gastrointestinal tract and other innervated organs, strongly suggests that endogenous this compound serves as a neuropeptide or regulatory peptide with significant physiological functions. The presence of this compound in nerve fibers and ganglia of the enteric nervous system implies its involvement in regulating gut motility and secretory processes, potentially in concert with co-localized VIP. nih.govnih.gov

The detection of this compound-like immunoreactivity in endocrine cells of the intestine nih.gov and in gastric ECL cells researchgate.net points towards potential endocrine or paracrine roles, influencing the activity of nearby cells through local release. The observation of helodermin/helospectin-like immunoreactivity in ECL cells, which are involved in gastric acid secretion and potentially calcium regulation, raises the possibility of this compound participating in these processes, although this finding was in the context of a tumor researchgate.net.

Furthermore, the presence of this compound in the human lung and its ability to induce potent relaxation of human bronchi in vitro suggest a potential role in regulating airway tone. researchgate.netnih.gov The co-localization with other well-established neuropeptides such as VIP, Neuropeptide Y, and Substance P, which are known to influence smooth muscle function, glandular secretion, and blood flow, indicates that this compound may modulate or contribute to the diverse effects mediated by these peptide systems. nih.govnih.govnih.govnih.govmdpi.com The specific functional implications of this compound's co-localization with these peptides require further investigation, but the patterns observed highlight the complexity of neuropeptide signaling and the potential for this compound to be an integral component of these regulatory networks.

Advanced Research Applications and Future Directions for Helospectin Studies

Helospectin as a Tool for G-Protein Coupled Receptor Research

G-protein coupled receptors (GPCRs) constitute the largest family of cell surface receptors and are crucial targets for a significant proportion of therapeutic drugs. bmglabtech.comgpcrdb.orgfrontiersin.orgfrontiersin.orgnih.gov this compound is known to interact with GPCRs, specifically being described as a ligand for class II G protein-coupled receptors, similar to VIP. wikipedia.org This interaction is significant because GPCRs mediate diverse cellular responses to a wide array of signals, including hormones, neurotransmitters, and peptides like this compound. bmglabtech.comfrontiersin.orgnih.gov

Research indicates that this compound can stimulate cyclic AMP formation in various cell types, including intact bone, isolated osteoblasts, and osteoblastic cell lines. nih.gov This effect is characteristic of activation of certain GPCRs that couple to adenylyl cyclase, leading to increased intracellular cyclic AMP levels. The ability of this compound to selectively activate or modulate specific GPCR pathways makes it a valuable tool for probing the intricacies of GPCR signaling cascades. By studying how this compound interacts with its target receptors and the downstream signaling events it triggers, researchers can gain deeper insights into the function and regulation of these important receptor systems. Databases like GLASS list this compound in relation to GPCRs, further highlighting its relevance in this research area. zhanggroup.orgzhanggroup.org

Exploration of this compound as a Template for Mechanistic Investigations in Chemical Biology

Chemical biology is a field that applies chemical principles and techniques to understand and manipulate biological systems. helmholtz-hzi.dewikipedia.org this compound, as a bioactive peptide, serves as a valuable template for mechanistic investigations in chemical biology. Studying the interaction of this compound with its biological targets at a molecular level can reveal fundamental biochemical processes. This includes understanding the precise binding sites on receptors, the conformational changes induced upon binding, and the subsequent activation or inhibition of signaling pathways.

The peptide nature of this compound allows for chemical modifications to explore structure-activity relationships. By synthesizing this compound analogs with subtle variations in their amino acid sequence or structure, researchers can determine which parts of the molecule are critical for its activity and selectivity. This approach can help elucidate the molecular mechanisms underlying this compound's effects and potentially lead to the design of novel compounds with tailored properties for specific research applications. Chemical biology tools and strategies, such as those involving the characterization of bioactive compounds and the study of their modes of action, are directly applicable to this compound research. helmholtz-hzi.de

Unraveling Novel Biological Roles in Underexplored Systems

While some biological effects of this compound have been identified, its full spectrum of biological roles, particularly in underexplored systems, remains an active area of research. This compound has been shown to induce potent relaxation of human airways in vitro. nih.gov This finding suggests a potential role in regulating airway tone and highlights its relevance to respiratory physiology. Given its membership in the VIP/secretin/glucagon (B607659) family, which includes peptides with diverse functions in various tissues, it is plausible that this compound exerts effects in other systems as well. nih.govresearchgate.net

This compound I and II, isolated from Heloderma suspectum venom, have been noted to stimulate amylase release from the pancreas and exhibit physiological effects similar to VIP, a peptide with widespread actions in the gastrointestinal tract, pancreas, and nervous system. researchgate.netwikipedia.org The presence of this compound-like immunoreactive nerve fibers and potential target receptors in the human lung further supports the idea of its endogenous regulatory roles. nih.gov Future research may focus on identifying and characterizing this compound's effects in other tissues and organs where VIP or related peptides are active, potentially uncovering novel biological functions. Investigations into lizard venoms, including those from Heloderma, continue to reveal a variety of bioactive molecules and their effects, suggesting further potential roles for this compound. uq.edu.auuq.edu.auresearchgate.net

Development of Advanced Methodologies for this compound Research, including in vitro and in silico modeling

Advanced methodologies, encompassing both in vitro and in silico approaches, are crucial for advancing this compound research. In vitro methods involve conducting experiments using biological components, such as cells, tissues, or proteins, outside their natural environment. replacinganimalresearch.org.uk For this compound, this includes studies on its effects on isolated smooth muscle tissues, cell lines expressing its target receptors, and enzymatic assays to understand its biochemical interactions. For example, the potent relaxation of human airways by this compound was demonstrated using in vitro tissue baths. nih.gov

Q & A

Q. What strategies are effective for synthesizing contradictory findings in this compound literature?

  • Methodological Answer: Use systematic review frameworks (e.g., PRISMA) to collate studies. Categorize discrepancies by experimental variables (e.g., species, peptide concentration). Apply qualitative coding to identify recurring methodological limitations or biases .

Data Presentation & Validation

Q. What are best practices for visualizing this compound’s effects on cyclic nucleotide levels?

  • Methodological Answer: Use bar graphs to compare cAMP/cGMP levels between control and this compound-treated groups, with error bars representing SEM. Annotate figures with statistical significance (e.g., asterisks for p<0.05). Include insets showing raw traces of muscle relaxation for context .

Q. How should researchers address variability in this compound-induced responses across tissue replicates?

  • Methodological Answer: Normalize data to baseline tension measurements. Use coefficient of variation (CV) analysis to quantify variability. If CV exceeds 20%, re-evaluate tissue viability or peptide handling protocols. Report variability metrics in methods sections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.